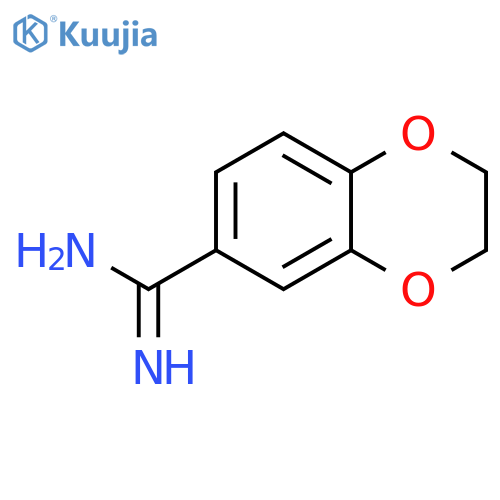

Cas no 1152561-88-0 (2,3-dihydro-1,4-benzodioxine-6-carboximidamide)

1152561-88-0 structure

商品名:2,3-dihydro-1,4-benzodioxine-6-carboximidamide

2,3-dihydro-1,4-benzodioxine-6-carboximidamide 化学的及び物理的性質

名前と識別子

-

- 2,3-DIHYDROBENZO[1,4]DIOXINE-6-CARBOXAMIDINE

- 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboximidamide

- 2,3-dihydro-1,4-benzodioxine-6-carboximidamide

-

- インチ: 1S/C9H10N2O2/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H3,10,11)

- InChIKey: NVOXLGQHAVHXIF-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C(C(N)=N)C=C2OCC1

2,3-dihydro-1,4-benzodioxine-6-carboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341305-500mg |

2,3-Dihydrobenzo[b][1,4]dioxine-6-carboximidamide |

1152561-88-0 | 98% | 500mg |

¥20433.00 | 2024-08-09 | |

| Enamine | EN300-1840112-0.5g |

2,3-dihydro-1,4-benzodioxine-6-carboximidamide |

1152561-88-0 | 0.5g |

$535.0 | 2023-09-19 | ||

| Enamine | EN300-1840112-5.0g |

2,3-dihydro-1,4-benzodioxine-6-carboximidamide |

1152561-88-0 | 5g |

$2858.0 | 2023-06-03 | ||

| Enamine | EN300-1840112-0.05g |

2,3-dihydro-1,4-benzodioxine-6-carboximidamide |

1152561-88-0 | 0.05g |

$468.0 | 2023-09-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341305-50mg |

2,3-Dihydrobenzo[b][1,4]dioxine-6-carboximidamide |

1152561-88-0 | 98% | 50mg |

¥17858.00 | 2024-08-09 | |

| Enamine | EN300-1840112-10.0g |

2,3-dihydro-1,4-benzodioxine-6-carboximidamide |

1152561-88-0 | 10g |

$4236.0 | 2023-06-03 | ||

| Enamine | EN300-1840112-1.0g |

2,3-dihydro-1,4-benzodioxine-6-carboximidamide |

1152561-88-0 | 1g |

$986.0 | 2023-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341305-1g |

2,3-Dihydrobenzo[b][1,4]dioxine-6-carboximidamide |

1152561-88-0 | 98% | 1g |

¥21297.00 | 2024-08-09 | |

| Enamine | EN300-1840112-0.25g |

2,3-dihydro-1,4-benzodioxine-6-carboximidamide |

1152561-88-0 | 0.25g |

$513.0 | 2023-09-19 | ||

| Enamine | EN300-1840112-0.1g |

2,3-dihydro-1,4-benzodioxine-6-carboximidamide |

1152561-88-0 | 0.1g |

$490.0 | 2023-09-19 |

2,3-dihydro-1,4-benzodioxine-6-carboximidamide 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

1152561-88-0 (2,3-dihydro-1,4-benzodioxine-6-carboximidamide) 関連製品

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量